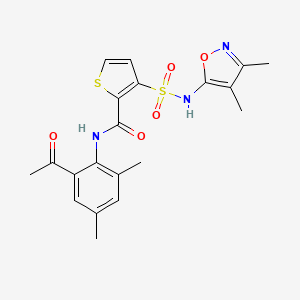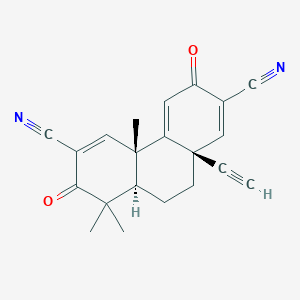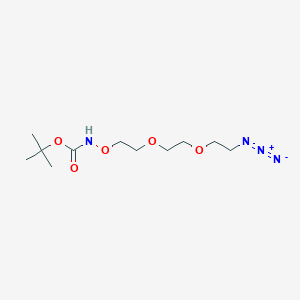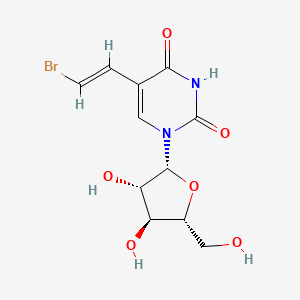
Temozolomida
Descripción general
Descripción
Temozolomide es un agente alquilante oral que se utiliza principalmente en el tratamiento de tumores cerebrales, como el glioblastoma multiforme y el astrocitoma anaplásico . Es conocido por su capacidad de atravesar la barrera hematoencefálica, lo que lo hace particularmente efectivo para atacar los cánceres cerebrales . Temozolomide se comercializa con diversos nombres comerciales, como Temodar y Temodal .
Aplicaciones Científicas De Investigación
Temozolomide tiene una amplia gama de aplicaciones en investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria.
Química: En química, se estudia temozolomide por sus propiedades alquilantes únicas y su capacidad para formar intermedios reactivos que pueden modificar el ADN .
Biología: Biológicamente, temozolomide se utiliza para investigar los mecanismos de reparación del ADN y la respuesta celular al daño del ADN .
Medicina: Médicamente, temozolomide es una piedra angular en el tratamiento del glioblastoma multiforme y el astrocitoma anaplásico . También se está explorando su potencial para tratar otros tipos de cáncer, como los tumores neuroendocrinos pancreáticos .
Industria: En la industria farmacéutica, temozolomide se produce y comercializa como un medicamento esencial para el tratamiento del cáncer cerebral .
Mecanismo De Acción
Temozolomide ejerce sus efectos al someterse a hidrólisis para formar el compuesto activo MTIC . MTIC luego metila el ADN en las posiciones O6 y N7 de la guanina, lo que lleva al daño del ADN y la posterior apoptosis de las células cancerosas . Los principales objetivos moleculares son las bases del ADN, y las vías involucradas incluyen las vías de reparación de apareamientos erróneos (MMR) y de escisión de bases (BER) .
Análisis Bioquímico
Biochemical Properties
Temozolomide plays a crucial role in biochemical reactions by methylating DNA at the O6, N7, and N3 positions of guanine and adenine bases . This methylation leads to DNA damage, which triggers apoptosis in cancer cells . Temozolomide interacts with various biomolecules, including DNA repair enzymes like O6-methylguanine-DNA methyltransferase (MGMT), which can reverse the methylation and confer resistance to the drug . Additionally, it affects the base excision repair (BER) pathway, leading to the accumulation of DNA abasic sites .
Cellular Effects
Temozolomide exerts significant effects on various cell types, particularly cancer cells. It induces cell cycle arrest and apoptosis by causing DNA damage . In glioblastoma cells, temozolomide disrupts cell signaling pathways, including the ATM-Chk2/ATR-Chk1 pathways, leading to S-phase arrest and apoptosis . It also affects gene expression by inducing the expression of DNA damage response genes .
Molecular Mechanism
The molecular mechanism of temozolomide involves its conversion to the active metabolite, monomethyl triazeno imidazole carboxamide (MTIC), which methylates DNA . This methylation primarily occurs at the O6 position of guanine, leading to mismatched base pairs during DNA replication . The resulting DNA damage triggers cell death pathways, including apoptosis . Temozolomide also inhibits DNA repair enzymes, further enhancing its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of temozolomide change over time. Initially, it induces significant DNA damage and apoptosis . Over time, cancer cells may develop resistance through the upregulation of DNA repair enzymes like MGMT . Temozolomide is stable at acidic pH but undergoes spontaneous hydrolysis at neutral or slightly basic pH, affecting its long-term stability and efficacy .
Dosage Effects in Animal Models
In animal models, the effects of temozolomide vary with dosage. Higher doses result in increased DNA damage and apoptosis, but also higher toxicity . Studies have shown that temozolomide prolongs survival and reduces tumor volume in glioma models . At high doses, it can cause significant adverse effects, including myelosuppression and gastrointestinal toxicity .
Metabolic Pathways
Temozolomide is metabolized through non-enzymatic hydrolysis to MTIC, which further degrades to monomethylhydrazine and 5-aminoimidazole-4-carboxamide (AIC) . These metabolites are involved in the methylation of DNA, leading to its cytotoxic effects . The metabolic pathways of temozolomide do not require cytochrome P450 enzymes, making it unique among alkylating agents .
Transport and Distribution
Temozolomide is rapidly absorbed from the gut and distributed extensively in tissues . It crosses the blood-brain barrier, with concentrations in the cerebrospinal fluid reaching 30% of those in the blood plasma . Temozolomide is transported within cells and tissues, interacting with various transporters and binding proteins .
Subcellular Localization
Temozolomide and its metabolites localize primarily in the nucleus, where they exert their DNA-damaging effects . The subcellular localization of temozolomide is crucial for its activity, as it needs to reach the DNA to induce cytotoxicity . The drug’s localization is influenced by its chemical properties and the presence of targeting signals .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de temozolomide implica varios pasos clave. Inicialmente, un compuesto de nitrosoimidazol reacciona con metilhidrazina para formar un compuesto azo . Este intermedio se somete a hidrólisis para producir otro intermedio, que luego reacciona con cloroformato de p-nitrofenilo para formar un nuevo intermedio . Finalmente, la ciclización de este intermedio produce temozolomide .
Métodos de producción industrial: La producción industrial de temozolomide sigue rutas sintéticas similares, pero hace hincapié en el uso de catalizadores verdes para reemplazar los tradicionales, lo que hace que el proceso sea más económico y respetuoso con el medio ambiente . Las condiciones de reacción se optimizan para evitar el uso de reactivos altamente tóxicos e intermedios inestables, asegurando un alto rendimiento adecuado para la producción a gran escala .
Análisis De Reacciones Químicas
Tipos de reacciones: Temozolomide se somete a varios tipos de reacciones químicas, incluida la hidrólisis y la metilación .
Reactivos y condiciones comunes: La hidrólisis de temozolomide ocurre espontáneamente a pH neutro o ligeramente básico, lo que lleva a la formación de un catión diazonio de metilo altamente reactivo . Este catión puede metilar varios residuos en las bases de adenosina y guanina en el ADN .
Principales productos formados: El producto principal de la hidrólisis de temozolomide es la 3-metil-(triazen-1-il)imidazol-4-carboxamida (MTIC), que es la especie activa responsable de sus efectos anticancerígenos .
Comparación Con Compuestos Similares
Temozolomide se compara a menudo con otros agentes alquilantes como dacarbazina y procarbazina .
Singularidad: Lo que diferencia a temozolomide es su capacidad para cruzar la barrera hematoencefálica, lo que lo hace particularmente efectivo contra los tumores cerebrales . Además, su biodisponibilidad oral y su perfil de efectos secundarios relativamente leve contribuyen a su uso generalizado .
Compuestos similares:
- Dacarbazina
- Procarbazina
- Lomustina
- Carmustina
Estos compuestos comparten mecanismos de acción similares, pero difieren en sus propiedades farmacocinéticas y aplicaciones clínicas .
Propiedades
IUPAC Name |
3-methyl-4-oxoimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6O2/c1-11-6(14)12-2-8-3(4(7)13)5(12)9-10-11/h2H,1H3,(H2,7,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEGJWRSRHCHSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N2C=NC(=C2N=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5043714 | |
| Record name | Temozolomide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5043714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Temozolomide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014991 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.09e+00 g/L | |
| Record name | Temozolomide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00853 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Temozolomide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014991 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Glioblastoma (glioblastoma multiforme) is the most common and aggressive adult primary brain tumour, accounting for 45.6% of all primary malignant brain tumours. Primarily defined histopathologically by necrosis and microvascular proliferation (WHO grade IV classification), glioblastomas are commonly treated through radiotherapy and concomitant alkylation-based chemotherapy with temozolomide. Temozolomide (TMZ) is a small (194 Da) lipophilic alkylating agent of the imidazotetrazine class that is stable at acidic pH, allowing for both oral and intravenous dosing, and can cross the blood-brain barrier to affect CNS tumours. After absorption, TMZ undergoes spontaneous nonenzymatic breakdown at physiological pH to form 5-(3-methyltriazen-1-yl) imidazole-4-carboxamide (MTIC), which then reacts with water to produce 5-aminoimidazole-4-carboxamide (AIC) and a highly reactive methyl diazonium cation. Brain tumours such as glioblastoma typically possess a more alkaline pH than healthy tissue, favouring TMZ activation within tumour tissue. The methyl diazonium cation is highly reactive and methylates DNA at the N7 position of guanine (N7-MeG, 70%), the N3 position of adenine (N3-MeA, 9%), and the O6 position of guanine (O6-MeG, 6%). Although more prevalent, N7-MeG and N3-MeA are rapidly repaired by the base excision repair pathway and are not primary mediators of temozolomide toxicity, although N3-MeA lesions are lethal if not repaired. By comparison, repair of O6-MeG requires action by the suicide enzyme methylguanine-DNA methyltransferase (MGMT), which removes the methyl group to restore guanine. If not repaired by MGMT, O6-MeG mispairs with thymine, activating the DNA mismatch repair (MMR) pathway that removes the thymine (not the O6-MeG), resulting in futile cycles of repair and eventual DNA strand breaks leading to apoptosis. As MMR activity is crucial for temozolomide cytotoxicity, cells that have reduced or absent MGMT function and an intact MMR pathway are the most sensitive to temozolomide treatment. Glioblastomas that upregulate MGMT downregulate MMR or alter both are resistant to TMZ, leading to treatment failure. More recently, increased interest has also been shown in the immunomodulatory effects of TMZ, related to its myelosuppressive effects. Counterintuitively, lymphodepletion may enhance the antitumour effects of cellular immunotherapy and improve the dynamics of memory cells by altering tumour-specific versus tumour-tolerant populations. The depletion of tumour-localized immunosuppressive Treg cells may contribute to an improved response to immunotherapy. Hence, TMZ treatment may also form the backbone of immunotherapy strategies against glioblastoma in the future. | |
| Record name | Temozolomide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00853 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
85622-93-1 | |
| Record name | Temozolomide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85622-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Temozolomide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085622931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Temozolomide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00853 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Temozolamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759883 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | temozolomide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Temozolomide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5043714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Temozolomide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEMOZOLOMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YF1K15M17Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Temozolomide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014991 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
212 °C | |
| Record name | Temozolomide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00853 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Temozolomide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014991 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-[3-(2-Carboxyeth-1-EN-1-YL)phenyl]prop-2-enoic acid](/img/structure/B1681955.png)


